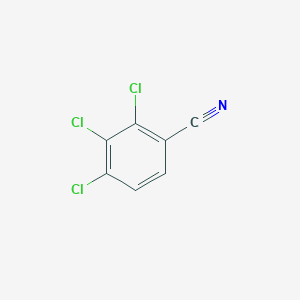

2,3,4-Trichlorobenzonitrile

Vue d'ensemble

Description

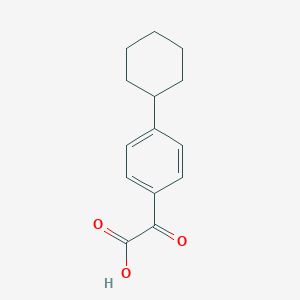

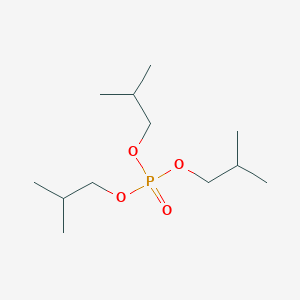

2,3,4-Trichlorobenzonitrile is an intermediate in the synthesis of Anagrelide related compounds . It has a molecular weight of 206.46 and a molecular formula of C7H2Cl3N .

Synthesis Analysis

The synthesis of 2,3,4-Trichlorobenzonitrile can be achieved through various methods. One such method involves the reaction of R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another approach involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .Molecular Structure Analysis

The molecular structure of 2,3,4-Trichlorobenzonitrile is represented by the canonical SMILES: C1=CC(=C(C(=C1C#N)Cl)Cl)Cl . The InChI representation is InChI=1S/C7H2Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H .Physical And Chemical Properties Analysis

2,3,4-Trichlorobenzonitrile has a molecular weight of 206.46 and a molecular formula of C7H2Cl3N . It is soluble in DCM and Ethyl Acetate . It appears as a light yellow solid .Applications De Recherche Scientifique

Spectroscopy and Structure Analysis : The infrared and Raman spectra of chlorobenzonitrile derivatives, like 2,4,6-trichlorobenzonitrile, help in confirming their molecular structure and understanding thermodynamic functions over a range of temperatures (Faniran, 1975).

Phytotoxicity and Herbicide Applications : Various substituted benzonitriles, including derivatives of trichlorobenzonitrile, demonstrate phytotoxic properties, indicating their potential as plant growth inhibitors or herbicides (Gentner & Danielson, 1970).

Corrosion Inhibition : Derivatives like 3,4-diaminobenzonitrile have been found effective in inhibiting steel corrosion, highlighting their importance in industrial applications (Sığırcık, Tüken, & Erbil, 2016).

Metabolism Studies : Research on herbicides like 2,6-dichlorobenzonitrile shows how they are metabolized in organisms, which is critical for understanding their environmental and health impacts (Wit & van Genderen, 1966).

Environmental and Groundwater Pollution : Studies on chlorobenzonitrile isomers and dichlorobenzamide derivatives provide insights into their environmental behaviors, like groundwater pollution potential and stability in various conditions (Tao et al., 2016).

Biofield Treatment Effects : Research indicates that biofield treatment can significantly alter the physical, thermal, and spectroscopic properties of chlorobenzonitriles, enhancing their usefulness as chemical intermediates (Trivedi et al., 2015).

Biodegradation and Biotransformation : Studies on explosives' contamination suggest potential applications of chlorobenzonitriles and their derivatives in phytoremediation research (Rylott, Lorenz, & Bruce, 2011).

Detection and Sensing Applications : The use of graphitic carbon nitride nanosheets for the detection of compounds like 2,4,6-trinitrophenol in aqueous solutions suggests applications in public safety and security (Rong et al., 2015).

Propriétés

IUPAC Name |

2,3,4-trichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECLFYHEMQTGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175347 | |

| Record name | Benzonitrile, 2,3,4-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trichlorobenzonitrile | |

CAS RN |

2112-31-4 | |

| Record name | Benzonitrile, 2,3,4-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002112314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2,3,4-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)